molecular formula C13H11ClFNO B8437089 (2-Amino-5-fluorophenyl)-(2-chlorophenyl)methanol

(2-Amino-5-fluorophenyl)-(2-chlorophenyl)methanol

Cat. No. B8437089
M. Wt: 251.68 g/mol
InChI Key: UDNVPUKBBUBDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-fluorophenyl)-(2-chlorophenyl)methanol is a useful research compound. Its molecular formula is C13H11ClFNO and its molecular weight is 251.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

(2-amino-5-fluorophenyl)-(2-chlorophenyl)methanol

InChI

InChI=1S/C13H11ClFNO/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,13,17H,16H2

InChI Key

UDNVPUKBBUBDQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)N)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.5 g of (2-nitro-5-fluorophenyl)(2-chlorophenyl)methanone dissolved in 10 ml of ethanol are added 0.44 g of tin and 1.5 ml of 12M hydrochloric acid, and the mixture is left for 3 hours at room temperature. The reaction medium is concentrated and the residue is taken up in ethyl acetate and washed with 2M sodium hydroxide solution and then with saturated ammonium chloride solution. The organic phase is dried over anhydrous sodium sulfate and concentrated to give 0.453 g of the expected product.
Name
(2-nitro-5-fluorophenyl)(2-chlorophenyl)methanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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